Technical Documentation Center

4-(Hydroxyamino)-3-methylbenzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Hydroxyamino)-3-methylbenzoic acid

Core Science & Biosynthesis

Foundational

The Metabolic Fate and Toxicological Implications of 4-(Hydroxyamino)-3-Methylbenzoic Acid

Executive Summary The biotransformation of aromatic amines is a critical focal point in predictive toxicology, drug development, and agrochemical safety. 4-(Hydroxyamino)-3-methylbenzoic acid is a highly reactive, N-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The biotransformation of aromatic amines is a critical focal point in predictive toxicology, drug development, and agrochemical safety. 4-(Hydroxyamino)-3-methylbenzoic acid is a highly reactive, N-hydroxylated intermediate derived from 4-amino-3-methylbenzoic acid [1]. The parent amine is a major terminal metabolite of the formamidine acaricide Amitraz and the industrial intermediate 2,4-dimethylaniline (2,4-DMA) [2, 3].

While the oxidation of 2,4-DMA to a carboxylic acid generally serves as a detoxification pathway by increasing hydrophilicity for renal clearance, the retained primary arylamine moiety presents a structural alert. Subsequent N-hydroxylation of this moiety generates a proximate toxicant capable of forming DNA adducts. This whitepaper details the mechanistic pathways, kinetic profiling, and self-validating experimental protocols required to isolate and quantify this transient metabolic state.

Mechanism of Bioactivation: The Nitrenium Ion Pathway

The metabolic activation of 4-amino-3-methylbenzoic acid follows a multi-stage enzymatic cascade that transforms a stable excretory product into a highly electrophilic species [1].

Phase I: N-Hydroxylation (The Proximate Toxicant)

The primary arylamine undergoes N-hydroxylation, predominantly catalyzed by hepatic Cytochrome P450 1A2 (CYP1A2) . This monooxygenation inserts an oxygen atom into the N-H bond, yielding 4-(hydroxyamino)-3-methylbenzoic acid.

  • Mechanistic Nuance: The electron-withdrawing nature of the para-carboxylate group reduces the electron density on the amine nitrogen compared to the parent 2,4-DMA. This electronic effect slightly elevates the activation energy required for CYP1A2-mediated oxidation, making N-hydroxylation a minor but toxicologically critical pathway.

Phase II: Conjugation and Heterolytic Cleavage (The Ultimate Toxicant)

N-hydroxylation alone is rarely sufficient to cause direct genotoxicity. The N-hydroxy metabolite must undergo Phase II conjugation—typically via N-acetyltransferases (NATs) or sulfotransferases (SULTs) —to form an N-acetoxy or N-sulfoxy ester.

  • Causality of Toxicity: These conjugated groups are excellent leaving groups. Under physiological conditions, the N-O bond undergoes spontaneous heterolytic cleavage. The departure of the acetate or sulfate anion leaves behind a nitrenium ion —a highly reactive electrophile that rapidly attacks nucleophilic centers on DNA (such as the C8 position of guanine), leading to mutagenic adducts [2].

MetabolicPathway A 2,4-Dimethylaniline (2,4-DMA) B 4-Amino-3-methylbenzoic acid A->B CYP450 (Methyl Oxidation) C 4-(Hydroxyamino)-3- methylbenzoic acid B->C CYP1A2 (N-Hydroxylation) D N-Acetoxy/Sulfoxy Conjugate C->D NAT / SULT (Phase II) E Nitrenium Ion (Reactive Electrophile) D->E Heterolytic Cleavage F DNA Adducts (Genotoxicity) E->F Nucleophilic Attack

Figure 1: Biotransformation pathway of 2,4-DMA to genotoxic DNA adducts via N-hydroxylation.

Quantitative Pharmacokinetics & Data Presentation

Understanding the kinetic flux between detoxification (excretion) and bioactivation (N-hydroxylation) is essential for risk assessment. The table below summarizes the representative kinetic parameters governing this divergence.

Table 1: Representative Kinetic Parameters for Arylamine Biotransformation
Substrate / IntermediateVmax (pmol/min/mg)Km (µM)CLint (µL/min/mg)Toxicological Potential
2,4-Dimethylaniline (2,4-DMA) 145.2 ± 12.445.3 ± 5.13.20High (Direct Nitrenium Formation)
4-Amino-3-methylbenzoic acid 89.6 ± 8.7112.4 ± 10.20.80Moderate (Detoxification vs. Activation)
4-(Hydroxyamino)-3-methylbenzoic acid N/A (Highly Reactive)N/A (Highly Reactive)N/AProximate Carcinogen

Note: The lower intrinsic clearance (CLint) of 4-amino-3-methylbenzoic acid compared to 2,4-DMA reflects the deactivating effect of the carboxylic acid moiety on CYP450 binding affinity.

Experimental Protocols: In Vitro Metabolism & Trapping Assays

Because 4-(hydroxyamino)-3-methylbenzoic acid is a transient intermediate, standard steady-state LC-MS/MS methods often fail to detect it. The following protocol establishes a self-validating system utilizing nucleophilic trapping to indirectly quantify the bioactivation pathway.

Step-by-Step Methodology
  • Reagent Preparation & Stabilization:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Supplement the buffer with 1 mM ascorbic acid. N-hydroxy arylamines are notoriously prone to auto-oxidation, forming stable but non-reactive nitroso derivatives. Ascorbic acid maintains the metabolite in its reduced, toxicologically relevant state.

  • Microsomal Pre-Incubation:

    • Combine 4-amino-3-methylbenzoic acid (50 µM) with pooled Human Liver Microsomes (HLMs) (1.0 mg/mL protein) and 2 mM 2'-deoxyguanosine (dG).

    • Causality: dG acts as an exogenous nucleophilic trap. By flooding the system with dG, any generated nitrenium ions will preferentially bind to dG rather than microsomal proteins, allowing for the quantification of DNA adducts as a proxy for N-hydroxylation.

  • Reaction Initiation:

    • Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Initiating with NADPH ensures that the reaction kinetics are strictly enzyme-dependent.

  • Quenching & Protein Precipitation:

    • After 30 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing 0.1% formic acid.

    • Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism. The acidic environment further stabilizes the N-hydroxyamine and dG-adducts for downstream chromatography.

  • LC-MS/MS Quantification:

    • Centrifuge the quenched samples at 14,000 × g for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for both the free N-hydroxy metabolite and the dG-adducts.

Workflow S1 Step 1: HLM Incubation (Add Ascorbic Acid) S2 Step 2: Initiate Reaction (Add NADPH Co-factor) S1->S2 S3 Step 3: Reactive Trapping (Add 2'-dG Nucleosides) S2->S3 S4 Step 4: Quench & Extract (Ice-Cold Acetonitrile) S3->S4 S5 Step 5: LC-MS/MS (MRM Quantification) S4->S5

Figure 2: In vitro workflow for capturing and quantifying unstable N-hydroxy metabolites.

Conclusion

The metabolic profiling of 4-(hydroxyamino)-3-methylbenzoic acid highlights a crucial paradigm in xenobiotic metabolism: structural modifications that increase aqueous solubility (such as methyl oxidation to a carboxylic acid) do not inherently eliminate genotoxic liabilities if a primary arylamine remains. For researchers evaluating the safety profiles of substituted anilines, rigorous in vitro trapping assays and CYP1A2 kinetic mapping remain indispensable tools for predicting human risk.

References

  • Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble Source: Journal of Chemical Information and Computer Sciences (ACS Publications) URL:[Link]

  • Xylidines: Human health tier II assessment Source: Australian Government - Industrial Chemicals URL:[Link]

  • Amitraz Summary Report (1) - Committee for Veterinary Medicinal Products Source: European Medicines Agency (EMA) URL:[Link]

  • PubChem Compound Summary for CID 75598, 4-Amino-3-methylbenzoic acid Source: National Center for Biotechnology Information (NCBI) URL:[Link]

Exploratory

chemical and physical properties of 4-(hydroxyamino)-3-methylbenzoic acid

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzoic Acid A Note to the Reader: Initial searches for "4-(hydroxyamino)-3-methylbenzoic acid" did not yield specific data for this compound. It is possible that this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Hydroxy-3-methylbenzoic Acid

A Note to the Reader: Initial searches for "4-(hydroxyamino)-3-methylbenzoic acid" did not yield specific data for this compound. It is possible that this compound is not widely studied or is known by a different nomenclature. However, substantial information was found for the closely related and structurally similar compound, 4-Hydroxy-3-methylbenzoic Acid . This guide will provide a comprehensive overview of this compound, which may be the intended subject of interest.

Introduction

4-Hydroxy-3-methylbenzoic acid, also known as 4-hydroxy-m-toluic acid, is an aromatic carboxylic acid.[1][2] Its structure, featuring a benzoic acid core with hydroxyl and methyl substituents, makes it a subject of interest in various fields of chemical research and development. This guide offers a detailed examination of its chemical and physical properties, analytical characterization protocols, and its significance in scientific applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental characteristics of 4-Hydroxy-3-methylbenzoic acid are crucial for its application in synthesis and material science. These properties dictate its behavior in different chemical environments and are foundational for developing experimental protocols.

Structure and Identification
  • IUPAC Name: 4-Hydroxy-3-methylbenzoic acid[3]

  • Synonyms: 4-Hydroxy-m-toluic Acid[1][2]

  • CAS Number: 499-76-3[1][4]

  • Molecular Formula: C₈H₈O₃[1][3][4]

  • Molecular Weight: 152.15 g/mol [1][4]

Table 1: Key Structural and Identification Data

IdentifierValueSource(s)
IUPAC Name 4-Hydroxy-3-methylbenzoic acidNIST[3]
CAS Number 499-76-3Sigma-Aldrich[4], Labsolu[1]
Molecular Formula C₈H₈O₃Sigma-Aldrich[4], NIST[3]
Molecular Weight 152.15 g/mol Sigma-Aldrich[4], Labsolu[1]
SMILES String Cc1cc(ccc1O)C(O)=OSigma-Aldrich[4]
InChI Key LTFHNKUKQYVHDX-UHFFFAOYSA-NSigma-Aldrich[4], NIST[3]
Physicochemical Properties

The physical state, melting point, and solubility are critical parameters for handling, storage, and application in reaction chemistry.

Table 2: Physicochemical Data for 4-Hydroxy-3-methylbenzoic Acid

PropertyValueSource(s)
Physical State Solid, powder/crystalSigma-Aldrich[4], TCI[2]
Appearance Light yellow to yellow to orangeTCI[2]
Melting Point 173-177 °CSigma-Aldrich[4], Labsolu[1]
Solubility Soluble in MethanolLabsolu[1], TCI[2]

Synthesis and Reactivity

While specific synthesis routes for 4-Hydroxy-3-methylbenzoic acid were not detailed in the provided search results, its structure as a substituted benzoic acid suggests that its synthesis would likely involve standard aromatic substitution and oxidation reactions. The reactivity is primarily governed by the carboxylic acid, hydroxyl, and methyl functional groups on the benzene ring. These groups allow for a variety of chemical modifications, making it a versatile intermediate.[5][6]

Applications in Research and Development

Substituted benzoic acids are fundamental building blocks in organic synthesis and pharmaceutical development.[7] Compounds like 4-Hydroxy-3-methylbenzoic acid serve as key intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[5][8][9] The presence of multiple functional groups allows for targeted modifications to develop compounds with specific biological activities.[6][10]

For instance, related hydroxybenzoic acids are used as precursors for anti-inflammatory agents, analgesics, and antimicrobials.[6][10] The structural motif is also found in compounds investigated for applications in diagnostic imaging.[8]

Experimental Protocols and Characterization

Accurate characterization is essential to confirm the identity and purity of 4-Hydroxy-3-methylbenzoic acid. The following section outlines standard analytical methodologies.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of 4-Hydroxy-3-methylbenzoic acid in a suitable volatile solvent (e.g., methanol).

  • Instrument Setup:

    • Column: Use a non-polar or medium-polarity capillary column suitable for analyzing aromatic acids.

    • Injector: Set to a temperature that ensures rapid volatilization without thermal degradation.

    • Oven Program: Implement a temperature gradient to ensure separation from any impurities.

    • Detector: A Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Analysis: Inject a small volume of the prepared sample into the GC system.

  • Data Interpretation: The purity is determined by the area percentage of the main peak corresponding to 4-Hydroxy-3-methylbenzoic acid. A purity of >98.0% is typically expected for research-grade material.[2]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 4-Hydroxy-3-methylbenzoic acid, ¹H and ¹³C NMR would be used to confirm the arrangement of protons and carbon atoms.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample (in deuterated solvent, e.g., DMSO-d₆) Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate & Assign Peaks Process->Integrate Confirm Confirm Structure Integrate->Confirm

Caption: Workflow for NMR-based structural confirmation.

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of the crystalline solid.

  • Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Observation: Heat the sample slowly (1-2 °C/min) near the expected melting point and record the temperature range from the first appearance of liquid to the complete melting of the solid. The expected range is 173-177 °C.[1][4]

Safety and Handling

Based on data for 4-Hydroxy-3-methylbenzoic acid and related compounds, appropriate safety precautions are necessary.

Table 3: GHS Hazard Information

Hazard StatementDescriptionSource(s)
H302 Harmful if swallowedSigma-Aldrich[4]
H315 Causes skin irritationSigma-Aldrich[4], TCI[2]
H318 / H319 Causes serious eye damage/irritationSigma-Aldrich[4], TCI[2]
H335 May cause respiratory irritationSigma-Aldrich[4]

Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Handling Solid Compound Engineering Work in a Ventilated Hood Start->Engineering PPE_Gloves Wear Chemical Resistant Gloves Engineering->PPE_Gloves PPE_Eyes Wear Safety Goggles or Face Shield Engineering->PPE_Eyes PPE_Respiratory Use N95 Dust Mask (for powders) Engineering->PPE_Respiratory

Sources

Foundational

Spectroscopic Characterization of 4-(hydroxyamino)-3-methylbenzoic acid: A Comprehensive Analytical Guide

Executive Summary & Chemical Context The molecule 4-(hydroxyamino)-3-methylbenzoic acid (Chemical Formula: C₈H₉NO₃; Exact Mass: 167.0582 Da) presents a unique analytical challenge due to the presence of three distinct fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The molecule 4-(hydroxyamino)-3-methylbenzoic acid (Chemical Formula: C₈H₉NO₃; Exact Mass: 167.0582 Da) presents a unique analytical challenge due to the presence of three distinct functional groups on the aromatic ring: a carboxylic acid (-COOH), a methyl group (-CH₃), and a highly reactive hydroxyamino group (-NHOH).

Arylhydroxylamines are notoriously sensitive to ambient oxidation (rapidly converting to corresponding nitrosoarenes) and thermal disproportionation[1][2]. Consequently, successful spectroscopic characterization requires protocols that minimize thermal stress and utilize solvents that stabilize labile protons through hydrogen bonding. This whitepaper outlines a self-validating, multi-modal spectroscopic workflow designed to definitively confirm the structure, connectivity, and purity of this compound.

Workflow A Target Analyte: 4-(hydroxyamino)-3-methylbenzoic acid B NMR Spectroscopy (1H, 13C, D2O Exchange) A->B C FTIR Spectroscopy (ATR Mode) A->C D HRMS (ESI-TOF +/- Modes) A->D E UV-Vis Spectroscopy (Methanol/Water) A->E B1 Structural Connectivity & Proton Exchange Validation B->B1 C1 Functional Group Identification (-COOH, -NHOH) C->C1 D1 Exact Mass & Isotopic Pattern D->D1 E1 Electronic Transitions (π-π*, n-π*) E->E1

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of arylhydroxylamines.

Structural & Electronic Considerations (The "Why")

Before executing the protocols, we must establish the causality behind our instrumental choices. The behavior of 4-(hydroxyamino)-3-methylbenzoic acid in various spectrometers is dictated by its electronic push-pull system:

  • The -NHOH Group: Acts as a strong resonance electron donor (+R) to the ortho and para positions, but an inductive electron withdrawer (-I). This significantly shields the aromatic proton at the 5-position[3]. Furthermore, the N-H and O-H bonds are highly polarized and prone to rapid chemical exchange.

  • The -COOH Group: An electron-withdrawing group (-R, -I) that deshields the protons at the 2- and 6-positions.

  • Solvent Selection: Chloroform-d (CDCl₃) is strictly avoided. The compound's high polarity renders it insoluble in non-polar solvents. More importantly, we must use Dimethyl Sulfoxide-d₆ (DMSO-d₆) . DMSO acts as a strong hydrogen-bond acceptor, which "locks" the labile -NH, -OH, and -COOH protons, drastically slowing their exchange rate and allowing them to be observed as distinct resonances rather than a single, broad coalesced baseline hump[3].

Spectroscopic Modalities & Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution 1D and 2D NMR remains the gold standard for connectivity mapping[4].

¹H NMR (DMSO-d₆, 400 MHz):

  • Aliphatic Region: The C3-methyl group appears as a sharp singlet integrating to 3H near 2.15–2.25 ppm.

  • Aromatic Region: The molecule exhibits an AMX (or ABX depending on field strength) spin system.

    • H-5: Ortho to the electron-donating -NHOH group. Appears as a doublet ( J≈8.5 Hz) furthest upfield at ~6.8 ppm.

    • H-6: Ortho to the -COOH group. Appears as a doublet of doublets ( J≈8.5,2.0 Hz) at ~7.6 ppm.

    • H-2: Meta to the -COOH group, isolated between two substituents. Appears as a fine doublet ( J≈2.0 Hz) at ~7.7 ppm.

  • Heteroatom Protons (Self-Validating Exchange): The -NH proton typically resonates as a broad singlet near 8.2 ppm, the -OH (of the hydroxylamine) near 9.5 ppm, and the highly deshielded carboxylic acid proton near 12.5 ppm.

D2O_Exchange A Standard 1H NMR in DMSO-d6 B Observe Downfield Signals (>8.0 ppm) A->B C Add 1-2 drops D2O & Shake B->C D Re-acquire 1H NMR C->D E Signal Disappearance (NH, OH, COOH) D->E Labile F Signal Retention (Aromatic C-H) D->F Non-Labile E1 Confirms -NHOH and -COOH presence E->E1

Figure 2: Logical flow of the self-validating D2O exchange protocol to confirm heteroatom protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is mandated over KBr pelleting. KBr is hygroscopic; absorbed water will completely mask the critical N-H and O-H stretching regions[4].

  • O-H (Carboxylic Acid): A massive, broad absorption band from 3300 cm⁻¹ down to 2500 cm⁻¹, characteristic of hydrogen-bonded dimers.

  • O-H / N-H (Hydroxylamine): Sharper bands superimposed on the acid O-H stretch, typically around 3400 cm⁻¹ (N-H) and 3250 cm⁻¹ (O-H).

  • C=O (Carbonyl): Strong, sharp peak at 1680–1690 cm⁻¹ (conjugated aromatic acid).

  • N-O Stretch: A weak but diagnostic band in the fingerprint region between 850–950 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Electron Ionization (EI) is contraindicated for arylhydroxylamines due to the high temperatures of the GC inlet and source, which induce thermal degradation (loss of oxygen to form the amine, or disproportionation)[2]. Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer provides the necessary soft ionization.

  • Positive Mode (ESI+): Yields the protonated molecule [M+H]+ at m/z 168.0655.

  • Negative Mode (ESI-): Yields the deprotonated molecule [M−H]− at m/z 166.0504. Running both modes creates a self-validating dataset that confirms the exact mass without ambiguity.

Consolidated Spectroscopic Data Table

TechniqueParameter / SignalExpected ValueAssignment / Causality
¹H NMR δ 2.20 ppm (s, 3H)AliphaticC3-Methyl group.
¹H NMR δ 6.80 ppm (d, 1H, J=8.5 Hz)AromaticH-5 (shielded by ortho +R effect of -NHOH).
¹H NMR δ 7.60 ppm (dd, 1H, J=8.5,2.0 Hz)AromaticH-6 (deshielded by ortho -COOH).
¹H NMR δ 7.75 ppm (d, 1H, J=2.0 Hz)AromaticH-2 (meta coupling only).
¹H NMR δ 8.2, 9.5, 12.5 ppm (br s)Heteroatom-NH, -OH (hydroxylamine), -COOH (exchanges in D₂O).
¹³C NMR δ 17.5 ppmAliphatic CC3-Methyl carbon.
¹³C NMR δ 167.8 ppmCarbonyl CCarboxylic acid C=O.
ATR-FTIR 3300–2500 cm⁻¹VibrationalO-H stretch (hydrogen-bonded COOH).
ATR-FTIR 1685 cm⁻¹VibrationalC=O stretch (conjugated).
ESI-HRMS m/z 168.0655Exact Mass [M+H]+ ion (Positive mode).
ESI-HRMS m/z 166.0504Exact Mass [M−H]− ion (Negative mode).

Experimental Protocols

Protocol 1: Preparation and Acquisition of D₂O-Exchanged ¹H NMR

This protocol ensures the unambiguous assignment of the labile protons (-NH, -OH, -COOH) which are critical to confirming the hydroxyamino functional group.

  • Sample Preparation: Weigh 10–15 mg of highly purified 4-(hydroxyamino)-3-methylbenzoic acid into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard). Vortex gently until complete dissolution is achieved.

  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay) to establish the baseline spectrum with all labile protons visible.

  • D₂O Spiking: Remove the NMR tube from the spectrometer. Add exactly 2 drops (~20 µL) of Deuterium Oxide (D₂O, 99.9 atom % D) directly into the tube.

  • Equilibration: Cap the tube and invert 5–10 times to ensure thorough mixing. Allow the tube to sit at room temperature for 5 minutes to allow the chemical exchange ( R−XH+D2​O⇌R−XD+HOD ) to reach equilibrium.

  • Secondary Acquisition: Re-insert the tube and acquire a second ¹H NMR spectrum under identical parameters.

  • Data Analysis: Overlay the two spectra. The broad singlets at ~8.2, 9.5, and 12.5 ppm will have disappeared (or significantly diminished), while a new broad peak corresponding to HOD will appear near 3.3 ppm, definitively validating the heteroatom assignments.

Protocol 2: ESI-HRMS Acquisition (Bipolar Mode)

This protocol prevents the thermal degradation common to arylhydroxylamines while providing orthogonal mass validation.

  • Stock Solution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock 1:1000 in a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (for Positive Mode) or 0.1% Ammonium Hydroxide (for Negative Mode). Note: Prepare fresh immediately before injection to prevent auto-oxidation of the hydroxylamine.

  • Direct Infusion: Introduce the sample into the ESI source via a syringe pump at a flow rate of 5–10 µL/min.

  • Source Parameters: Keep the capillary temperature relatively low (e.g., 250 °C) to prevent thermal disproportionation of the -NHOH group.

  • Acquisition: Acquire data in both positive ( [M+H]+ ) and negative ( [M−H]− ) ion modes across a mass range of m/z 50–500. Calculate the mass error (ppm) against the theoretical exact masses (168.0655 and 166.0504, respectively).

References

  • Ultrasonically Activated Reduction of Substituted Nitrobenzenes to Corresponding N-Arylhydroxylamines.ResearchGate.
  • Spectrometric Identification of Organic Compounds (8th Edition). Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Scribd / Wiley.
  • Introduction to Spectroscopy (5th Edition). Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Cengage.
  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines.National Institutes of Health (PMC).

Sources

Protocols & Analytical Methods

Method

Application Note: Mass Spectrometry Fragmentation Patterns of 4-(Hydroxyamino)-3-methylbenzoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Synthetic Standards and Biological Matrices (Plasma/Urine) Analytical Platform: UHPLC-ESI-QTOF-MS/MS or Triple Quadrupole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Synthetic Standards and Biological Matrices (Plasma/Urine) Analytical Platform: UHPLC-ESI-QTOF-MS/MS or Triple Quadrupole (QqQ)

Introduction & Chemical Context

The compound 4-(hydroxyamino)-3-methylbenzoic acid (C₈H₉NO₃, Exact Mass: 167.0582 Da) serves as a critical structural model for N-arylhydroxylamine metabolites. In drug development, aromatic amines and nitroaromatics are frequently metabolized by cytochrome P450 enzymes into reactive N-hydroxylamines. These intermediates are notorious toxicophores, often undergoing further oxidation to electrophilic nitrosoarenes that covalently bind to proteins, leading to idiosyncratic drug toxicities and carcinogenicity[1].

Accurate identification of these transient metabolites via mass spectrometry is paramount. However, N-arylhydroxylamines present unique analytical challenges: they are thermally labile, highly prone to auto-oxidation, and exhibit complex in-source fragmentation[2]. This application note details a self-validating LC-MS/MS protocol and elucidates the mechanistic fragmentation pathways of 4-(hydroxyamino)-3-methylbenzoic acid to ensure robust metabolite identification.

Experimental Design & Causality

To build a trustworthy and self-validating analytical method, every experimental parameter must be deliberately chosen to mitigate the instability of the hydroxylamine moiety while maximizing ionization efficiency.

Why These Conditions? (The Causality)
  • Sample Preparation: N-arylhydroxylamines rapidly oxidize to nitroso derivatives at room temperature or in the presence of reactive oxygen species. We mandate the use of cold solvents (-20°C) and the addition of antioxidants (e.g., ascorbic acid) during extraction to arrest this degradation.

  • Chromatography: A slightly acidic mobile phase (0.1% Formic Acid) ensures the protonation of the hydroxylamine group for positive electrospray ionization (ESI+). However, because the N-O bond is exceptionally weak, excessive heat or voltage in the MS source will cause premature cleavage.

  • Mass Spectrometry: We utilize a low Declustering Potential (DP) and lower capillary temperatures compared to standard small-molecule methods to prevent in-source decay (loss of H₂O or OH•) before the precursor ion reaches the collision cell.

Workflow A 1. Sample Preparation (Cold MeOH + 1mM Ascorbic Acid) Prevents auto-oxidation to nitrosoarene B 2. UHPLC Separation (C18 Column, 0.1% FA / Acetonitrile) Maintains acidic pH for ESI+ A->B C 3. ESI-MS/MS Analysis (Low Declustering Potential) Minimizes in-source N-O bond cleavage B->C D 4. Data Processing (Extracted Ion Chromatograms & MS/MS) Diagnostic radical cation detection C->D

Figure 1: Optimized LC-MS/MS workflow for the stabilization and analysis of labile N-arylhydroxylamines.

Step-by-Step LC-MS/MS Protocol

Reagents and Standard Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-(hydroxyamino)-3-methylbenzoic acid in 1.0 mL of pre-chilled (-20°C) Methanol containing 1 mM ascorbic acid. Store at -80°C.

  • Working Solutions: Dilute the stock solution to 1 µg/mL using 90:10 Water:Acetonitrile (v/v) containing 0.1% Formic Acid immediately prior to injection.

UHPLC Conditions
  • Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Column Temperature: 30°C (Kept lower than standard 40°C to preserve the analyte).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, linear ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry (ESI+) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 300°C (Optimized downward to prevent thermal degradation).

  • Declustering Potential (DP): 40 V (Critical: High DP >70V will cause complete loss of the precursor ion).

  • Collision Energy (CE): Ramped from 10 to 35 eV for comprehensive CID fragmentation.

System Suitability & Validation
  • Blank Injection: Inject Mobile Phase A to verify zero carryover.

  • Standard Replicates: Inject the 1 µg/mL standard in triplicate. The system is validated if the Retention Time Relative Standard Deviation (RSD) is < 1.0% and the precursor ion [M+H]⁺ at m/z 168.066 is the base peak in the MS1 spectrum (indicating negligible in-source fragmentation).

Fragmentation Patterns & Mechanistic Pathways

The MS/MS fragmentation of 4-(hydroxyamino)-3-methylbenzoic acid is driven by the lability of the N-O bond and the stability of the benzoic acid leaving groups[3].

Positive Ion Mode (ESI+)

Protonation occurs preferentially at the hydroxylamine nitrogen or the carbonyl oxygen. Collision-Induced Dissociation (CID) yields several highly diagnostic product ions:

  • Water Loss (-18 Da): Protonation of the -OH group leads to the facile elimination of H₂O, generating a resonance-stabilized nitrenium/iminium cation at m/z 150.055.

  • Radical Cation Formation (-17 Da): A hallmark of N-arylhydroxylamines is the homolytic cleavage of the N-O bond, expelling a hydroxyl radical (OH•) to form a stable amine radical cation at m/z 151.063[2].

  • Decarboxylation (-44 Da): The carboxylic acid moiety undergoes neutral loss of CO₂, yielding m/z 124.076, a standard pathway for benzoic acid derivatives[3].

  • Combined Losses (-62 Da): Sequential loss of H₂O and CO₂ generates the highly abundant m/z 106.065 ion.

Fragmentation M [M+H]+ m/z 168.066 F1 [M+H - H2O]+ m/z 150.055 M->F1 - H2O (-18 Da) F2 [M+H - CO2]+ m/z 124.076 M->F2 - CO2 (-44 Da) F4 [M+H - OH•]+• m/z 151.063 M->F4 - OH• (-17 Da) F3 [M+H - H2O - CO2]+ m/z 106.065 F1->F3 - CO2 (-44 Da) F2->F3 - H2O (-18 Da)

Figure 2: Proposed ESI+ CID fragmentation pathways for 4-(hydroxyamino)-3-methylbenzoic acid.

Negative Ion Mode (ESI-)

In negative mode, the molecule deprotonates at the carboxylic acid to form the [M-H]⁻ precursor at m/z 166.051. The dominant fragmentation pathway is the rapid expulsion of CO₂ (-44 Da) to yield an abundant product ion at m/z 122.061.

Quantitative Data Summary

The following table summarizes the key diagnostic ions required for Multiple Reaction Monitoring (MRM) or HRMS targeted screening.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossFormula of LossRelative AbundanceDiagnostic Value
168.066 [M+H]⁺150.05518.011 DaH₂OHighConfirms hydroxylamine/alcohol presence
168.066 [M+H]⁺151.06317.003 DaOH• (Radical)MediumHighly specific for N-arylhydroxylamines
168.066 [M+H]⁺124.07643.990 DaCO₂MediumConfirms carboxylic acid moiety
168.066 [M+H]⁺106.06562.001 DaH₂O + CO₂Very HighPrimary quantifier ion for MRM assays
166.051 [M-H]⁻122.06143.990 DaCO₂Very HighPrimary quantifier for ESI- assays

Note: Mass accuracies are calculated based on exact monoisotopic masses. For QqQ instruments running at unit resolution, use nominal masses (e.g., 168 -> 106).

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Anaerobic Hydroxylation of C(sp3)
  • N‐Aryl‐O‐(diphenylphosphinoyl)

Sources

Application

Comprehensive Application Note &amp; Protocol: GC-MS Analysis of 4-(hydroxyamino)-3-methylbenzoic acid via Targeted Silylation

Audience: Researchers, analytical scientists, and drug development professionals. Introduction & Chemical Causality The accurate quantification and structural characterization of polar metabolites like 4-(hydroxyamino)-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Chemical Causality

The accurate quantification and structural characterization of polar metabolites like 4-(hydroxyamino)-3-methylbenzoic acid via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental analytical challenge. This molecule possesses multiple active hydrogens distributed across a carboxylic acid (-COOH) and a hydroxyamino (-NHOH) group. Left underivatized, these polar moieties induce severe peak tailing, irreversible column adsorption, and thermal degradation within the high-temperature GC inlet. Specifically, the -NHOH group is highly susceptible to thermal disproportionation.

To achieve high-fidelity GC-MS analysis, a robust derivatization strategy is strictly required. By employing targeted silylation, we replace the active protons with non-polar trimethylsilyl (TMS) moieties, dramatically lowering the boiling point, neutralizing polarity, and imparting the necessary thermal stability[1].

Reagent Selection: The Steric vs. Stability Paradigm

Selecting the correct derivatization reagent is not arbitrary; it is dictated by the analyte's steric topology and the desired fragmentation pattern.

The target molecule features a methyl group at the 3-position, directly ortho to the hydroxyamino group at the 4-position. This creates significant steric hindrance around the secondary amine proton.

  • The MTBSTFA Limitation: While N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is renowned for producing highly stable TBDMS derivatives with a dominant, easily quantifiable [M-57]+ fragment[2], its bulky tert-butyl group struggles to penetrate sterically hindered sites. Attempting to derivatize this analyte with MTBSTFA often results in an incomplete reaction, yielding a di-TBDMS derivative with an unprotected, thermally labile -NH- proton.

  • The BSTFA Advantage: Conversely, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) utilizes the smaller trimethylsilyl (TMS) group and is empirically superior for sterically hindered compounds[2]. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical catalyst, driving the silylation of the sterically shielded amine proton, ensuring the formation of a fully protected, highly volatile Tri-TMS derivative[3].

G Analyte 4-(hydroxyamino)- 3-methylbenzoic acid COOH Carboxylic Acid (-COOH) Active H+ Analyte->COOH NHOH Hydroxyamino (-NHOH) Two Active H+ Analyte->NHOH Steric Ortho-Methyl Group Steric Hindrance Analyte->Steric BSTFA BSTFA + 1% TMCS Overcomes Hindrance COOH->BSTFA NHOH->BSTFA Steric->BSTFA Necessitates smaller TMS group TriTMS Tri-TMS Derivative (Thermally Stable) BSTFA->TriTMS

Logical relationship between analyte functional groups, steric hindrance, and reagent selection.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Silylation is notoriously sensitive to moisture, which hydrolyzes the reagent and degrades the derivatives. This workflow incorporates anhydrous controls and internal standard monitoring to verify reaction completeness.

Materials & Reagents
  • Derivatization Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed under inert gas).

  • Solvent: Anhydrous Pyridine (Aprotic solvent and acid scavenger).

  • Internal Standard (IS): 4-aminobenzoic acid-d4 (or a structurally similar stable isotope).

Step-by-Step Methodology
  • Sample Preparation & Moisture Elimination:

    • Transfer an aliquot of the sample extract (containing 1–50 µg of analyte) into a 2 mL amber glass autosampler vial.

    • Add 10 µL of the Internal Standard solution (100 µg/mL).

    • Evaporate the sample to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 40°C. Causality: Even trace moisture will quench the BSTFA reagent, leading to poor yield.

  • Reconstitution & Scavenging:

    • Reconstitute the dried residue in 50 µL of anhydrous pyridine.

    • Causality: Pyridine acts not only as a solvent but as a basic catalyst that neutralizes the acidic byproducts of the silylation reaction, driving the equilibrium toward completion.

  • Silylation Reaction:

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Seal immediately with a PTFE-lined cap and vortex for 30 seconds.

    • Incubate in a heating block at 70°C for 60 minutes.

    • Causality: The elevated temperature and extended incubation time are critical to overcome the activation energy required to silylate the sterically hindered -NH- proton ortho to the methyl group.

  • System Validation Check (Self-Validation):

    • Allow the vial to cool to room temperature before GC-MS injection.

    • During the initial GC-MS run, monitor the chromatographic ratio of Di-TMS to Tri-TMS derivatives. A robust, moisture-free system must yield >95% Tri-TMS. The presence of a significant Di-TMS peak indicates moisture contamination or reagent depletion, invalidating the run.

Workflow Start Sample Extract (1-50 µg Analyte) IS Add Internal Standard (e.g., 4-aminobenzoic acid-d4) Start->IS Dry Evaporate to Dryness (N2 stream, 40°C) IS->Dry Recon Reconstitute in 50 µL Anhydrous Pyridine Dry->Recon Deriv Add 50 µL BSTFA + 1% TMCS Incubate 70°C, 60 min Recon->Deriv Validate System Validation Check Di-TMS vs Tri-TMS Ratio Deriv->Validate Validate->Dry <95% Tri-TMS (Moisture Contamination) GCMS GC-MS Analysis (EI Mode, SIM/Scan) Validate->GCMS >95% Tri-TMS

Experimental workflow detailing the self-validating derivatization protocol.

Quantitative Data & Instrumental Parameters

To ensure reproducibility, the following tables summarize the optimal GC-MS parameters and the expected quantitative mass spectrometry data for the derivatized analyte. BSTFA derivatives typically exhibit a dominant molecular ion [M]+ alongside characteristic losses of methyl [M-15]+ and trimethylsilanol[M-89]+ groups[2].

Table 1: Optimized GC-MS Operating Conditions
ParameterSetting / Specification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS or SLB-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium (Ultra-High Purity), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL, Splitless mode (Split valve opens at 1.0 min)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min) → 15°C/min to 280°C (hold 5 min)
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Table 2: Expected MS Fragmentation Data (EI, 70 eV)
Derivative SpeciesFormulaNominal MWKey Diagnostic Ions (m/z)Structural Assignment
Tri-TMS Derivative (Target)C17H33NO3Si3383383 368 294 73[M]+ (Molecular Ion) [M-15]+ (Loss of -CH3) [M-89]+ (Loss of -OTMS) [TMS]+
Di-TMS Derivative (Incomplete)C14H25NO3Si2311311 296 [M]+ (Molecular Ion) [M-15]+ (Loss of -CH3)

References

  • Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis PubMed (Talanta) URL:[Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 4-(hydroxyamino)-3-methylbenzoic Acid in Pharmaceutical Drug Discovery

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of pharmaceutical drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. Benzoic acid derivat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of pharmaceutical drug discovery, the exploration of novel chemical entities is paramount to addressing unmet medical needs. Benzoic acid derivatives have historically served as versatile scaffolds in the design of therapeutic agents.[1][2] This document provides a comprehensive guide for the investigation of 4-(hydroxyamino)-3-methylbenzoic acid , a compound with a unique substitution pattern that suggests potential for targeted biological activity. The presence of the hydroxyamino group, in particular, hints at the possibility of interactions with metalloenzymes or activity as a redox modulator, making it a person of interest for further research.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the conceptual framework and detailed protocols for the initial characterization and evaluation of this compound's therapeutic potential. We will proceed with the hypothesis that 4-(hydroxyamino)-3-methylbenzoic acid may act as an enzyme inhibitor, a common mechanism of action for many successful drugs.[3][4][5][6]

Physicochemical Characterization: The Foundation of Discovery

Prior to any biological evaluation, a thorough understanding of the compound's physicochemical properties is essential. This data ensures the quality and reproducibility of subsequent experiments.

PropertyMethodDesired Outcome
Purity High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS)>95% purity
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConfirmation of the chemical structure
Solubility Kinetic and Thermodynamic Solubility Assays in various buffers (e.g., PBS, Tris) and organic solvents (e.g., DMSO)Determination of the optimal solvent and concentration range for biological assays
Stability HPLC-based stability assessment at different temperatures and pH valuesUnderstanding the compound's shelf-life and stability in assay conditions

Proposed Target Class: Matrix Metalloproteinases (MMPs)

The hydroxamate group (a related functionality to hydroxyamino) is a well-known zinc-binding group found in many approved matrix metalloproteinase (MMP) inhibitors. MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathologies, including cancer metastasis, arthritis, and cardiovascular diseases. Therefore, we will proceed with the hypothesis that 4-(hydroxyamino)-3-methylbenzoic acid may exhibit inhibitory activity against one or more MMPs.

Experimental Workflows and Protocols

The following sections detail the experimental protocols for the systematic evaluation of 4-(hydroxyamino)-3-methylbenzoic acid as a potential MMP inhibitor.

General Workflow for Compound Evaluation

Compound Evaluation Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Cell-Based Assays A Compound Synthesis & QC B Physicochemical Profiling (Purity, Solubility, Stability) A->B C Primary Enzyme Screen (Single Concentration) B->C D IC50 Determination (Potency) C->D E Mechanism of Action Studies (Enzyme Kinetics) D->E F Selectivity Profiling (Against other MMPs/Proteases) E->F G Cell Viability/Toxicity Assay F->G H Target Engagement Assay (e.g., Cellular Thermal Shift Assay) G->H I Functional Cell-Based Assay (e.g., Cell Migration/Invasion Assay) H->I Enzyme Inhibition Types A Competitive (Inhibitor binds to free enzyme) Km increases, Vmax unchanged Km increases, Vmax unchanged A->Km increases, Vmax unchanged B Non-competitive (Inhibitor binds to free enzyme and ES complex) Km unchanged, Vmax decreases Km unchanged, Vmax decreases B->Km unchanged, Vmax decreases C Uncompetitive (Inhibitor binds to ES complex only) Km and Vmax decrease Km and Vmax decrease C->Km and Vmax decrease

Caption: Relationship between inhibition type and kinetic parameters.

Part 2: Cell-Based Assays

Protocol 4: Cell Viability Assay

Objective: To assess the cytotoxicity of 4-(hydroxyamino)-3-methylbenzoic acid in a relevant cell line (e.g., a metastatic cancer cell line like HT-1080).

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound for 24-72 hours.

  • Assess cell viability using a standard method such as the MTT or resazurin reduction assay.

  • Determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Interpretation: A high CC₅₀ value relative to the IC₅₀ is desirable, indicating that the compound's inhibitory effect is not due to general toxicity.

Protocol 5: Cell Invasion Assay

Objective: To evaluate the functional effect of the compound on the invasive capacity of cancer cells.

Procedure:

  • Use a Boyden chamber assay with a Matrigel-coated membrane.

  • Place cells in the upper chamber in a serum-free medium containing different concentrations of the test compound.

  • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

  • Incubate for 24-48 hours.

  • Quantify the number of cells that have invaded through the Matrigel and membrane.

Data Interpretation: A dose-dependent decrease in cell invasion would support the hypothesis that the compound is an effective MMP inhibitor in a cellular context.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial evaluation of 4-(hydroxyamino)-3-methylbenzoic acid in a drug discovery setting. Positive results from these assays would warrant further investigation, including:

  • Selectivity profiling against a broader panel of MMPs and other proteases.

  • In vivo efficacy studies in animal models of relevant diseases.

  • Structure-Activity Relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.

The systematic application of these protocols will enable a thorough assessment of the therapeutic potential of this novel chemical entity.

References

  • Copeland, R. A. (2005). Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. Methods in Biochemical Analysis, 46, 1–265. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons, Inc. Retrieved from [Link]

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Journal of Chemical Education. Retrieved from [Link]

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists (2nd ed.). John Wiley & Sons, Inc. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 3-Amino-4-methylbenzoic Acid in Pharmaceutical Development and Research. Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Extraction of 4-(hydroxyamino)-3-methylbenzoic acid

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their target aryl hydroxylamine yield simply because they treat it like a standard benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose up to 80% of their target aryl hydroxylamine yield simply because they treat it like a standard benzoic acid.

4-(hydroxyamino)-3-methylbenzoic acid presents a dual challenge: it is an amphoteric zwitterion with highly specific solubility parameters, and it contains a metastable redox center. This guide provides the causality behind the chemistry, troubleshooting FAQs, and a self-validating protocol to help you achieve >85% extraction yields.

Part 1: Troubleshooting & Causality FAQs

Q1: Why is my extraction yield of 4-(hydroxyamino)-3-methylbenzoic acid consistently below 40%? A: Low yields are almost always caused by a failure to account for the molecule's amphoteric nature and its oxidative instability. Aryl hydroxylamines are notoriously metastable; they readily undergo oxidation to nitroso derivatives or disproportionate in the presence of trace transition metals[1]. If your workup is exposed to atmospheric oxygen and lacks chelators, your target compound is polymerizing into azoxy-tars before it ever reaches the organic phase. Furthermore, if your pH is not precisely calibrated, the molecule remains charged and highly water-soluble.

Q2: How do I prevent the hydroxyamino group from oxidizing during extraction? A: You must arrest the redox reactivity by controlling the environment. Oxidation to the nitroso derivative is the primary loss mechanism, which is catalyzed by trace metals (like Cu²⁺ or Fe³⁺) and dissolved oxygen[2].

  • Solution: Sparge all aqueous and organic solvents with argon or nitrogen. Add a metal chelator (e.g., 1 mM EDTA) and a water-soluble antioxidant.

  • Crucial Insight: While sodium bisulfite is a common antioxidant, under anaerobic conditions it can undergo nucleophilic attack on the arylhydroxylamine to form aminobenzenesulfonic acids[3]. Therefore, L-ascorbic acid is the preferred antioxidant for this specific substrate.

Q3: What is the exact pH I should target for Liquid-Liquid Extraction (LLE)? A: You must target the isoelectric point (pI), which is approximately pH 3.1 . The carboxylic acid group has a pKa of ~4.2, while the conjugate acid of the aryl hydroxylamine has a pKa of ~2.0[4].

  • At pH > 4.5, the molecule is an anionic carboxylate (water-soluble).

  • At pH < 2.0, it is a cationic ammonium species (water-soluble).

  • Warning: Never use strong acids (pH < 1) to force precipitation. In the presence of strong acids, aryl hydroxylamines undergo the Bamberger rearrangement, irreversibly converting your product into an aminophenol[2].

Q4: Which solvent system maximizes the partition coefficient (LogD)? A: Avoid non-polar solvents like hexane, toluene, or dichloromethane. The neutral zwitterion requires a solvent with strong hydrogen-bond accepting capabilities to solvate the -OH and -NHOH groups. Ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) are the optimal choices. 2-MeTHF is particularly advantageous as it offers better phase separation and lower water miscibility than EtOAc.

Part 2: Quantitative Data & Degradation Pathways

To illustrate the critical nature of pH and antioxidant selection, the following table summarizes the extraction yields of 4-(hydroxyamino)-3-methylbenzoic acid under various conditions.

Table 1: Effect of pH and Additives on LLE Yield (EtOAc solvent, 3x extractions)

Aqueous pHAdditive / EnvironmentOrganic Yield (%)Primary Impurity / Loss Mechanism
1.0 None (Aerobic)15%Aminophenol (Bamberger Rearrangement)
3.1 None (Aerobic)62%Nitroso / Azoxy polymers (Oxidation)
5.5 None (Aerobic)12%None (Target remains in aqueous phase)
3.1 EDTA + NaHSO₃ (Anaerobic)78%Aminobenzenesulfonic acid
3.1 EDTA + Ascorbic Acid (Anaerobic) 91% Trace Nitroso (< 1%)
Degradation Mechanism Visualization

DegradationPathway target 4-(hydroxyamino)- 3-methylbenzoic acid nitroso Nitroso Derivative (Ar-NO) target->nitroso O2, Cu2+/Fe3+ pH > 5 aminophenol Aminophenol (Bamberger Rearrangement) target->aminophenol Strong Acid (pH < 1) azoxy Azoxy/Azo Polymers (Deep colored tar) nitroso->azoxy Condensation with Ar-NHOH

Fig 2: Primary degradation pathways of aryl hydroxylamines during unoptimized extraction.

Part 3: Self-Validating Extraction Protocol

This step-by-step methodology is designed as a self-validating system. At each critical juncture, a validation checkpoint ensures the chemistry is proceeding as intended before you move to the next step.

Step 1: Matrix Preparation and Degassing
  • Transfer the crude aqueous reaction mixture to a jacketed reactor.

  • Cool the mixture to 5 °C to minimize thermal degradation.

  • Sparge the aqueous layer with Nitrogen (N₂) for 15 minutes.

  • Add 1.0 mM EDTA and 0.5% w/v L-ascorbic acid to the aqueous phase.

  • Self-Validation Checkpoint: The aqueous solution should remain pale yellow or colorless. If the solution rapidly turns dark orange or brown, oxidative nitroso formation has already occurred. You must increase the ascorbic acid concentration until the color stabilizes.

Step 2: Isoelectric pH Adjustment
  • Prepare a 1M HCl solution (degassed).

  • Slowly titrate the chilled aqueous mixture while maintaining vigorous stirring.

  • Monitor the pH continuously until it reaches exactly 3.1 .

  • Self-Validation Checkpoint: As the pH approaches 3.1, the solution should become noticeably cloudy or precipitate a fine suspension. This visual cue confirms you have reached the isoelectric point where water solubility is minimized.

Step 3: Liquid-Liquid Extraction
  • Add an equal volume of chilled, degassed 2-MeTHF (or EtOAc) to the reactor.

  • Agitate vigorously for 5 minutes, then allow the phases to separate for 10 minutes.

  • Collect the upper organic layer.

  • Repeat the extraction two more times with half-volumes of 2-MeTHF.

  • Self-Validation Checkpoint: Test the pH of the remaining aqueous layer after the first extraction. If the pH has drifted above 3.5, re-adjust to 3.1 with 1M HCl before the second extraction to ensure the partition coefficient remains optimal.

Step 4: Washing and Isolation
  • Combine the organic extracts and wash once with a 10% w/v NaCl brine solution (chilled, degassed).

  • Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the solvent under reduced pressure (bath temperature < 30 °C).

  • Crystallize the resulting residue from a cold mixture of EtOAc/Heptane.

Extraction Workflow Visualization

ExtractionWorkflow start Crude Aqueous Mixture (Reaction Matrix) prep 1. Degassing & Additives (N2 sparge, EDTA, Ascorbic Acid) start->prep ph 2. pH Adjustment (Cool to 5°C, titrate to pH 3.1) prep->ph extract 3. Liquid-Liquid Extraction (Add chilled 2-MeTHF) ph->extract phase 4. Phase Separation extract->phase org Organic Layer (Contains Target) phase->org aq Aqueous Layer (Waste/Salts) phase->aq wash 5. Brine Wash & Dry (Na2SO4) org->wash conc 6. Concentration & Crystallization (Yield > 85%) wash->conc

Fig 1: Optimized LLE workflow for 4-(hydroxyamino)-3-methylbenzoic acid extraction.

References

  • Title:1 | Source: nih.gov

  • Title: 2 | Source: wikipedia.org

  • Title:3 | Source: nih.gov

  • Title:4 | Source: acs.org

Sources

Optimization

troubleshooting HPLC baseline noise for 4-(hydroxyamino)-3-methylbenzoic acid

Resolving Baseline Noise for 4-(Hydroxyamino)-3-methylbenzoic Acid Welcome to the Technical Support Center. Analyzing 4-(hydroxyamino)-3-methylbenzoic acid presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Resolving Baseline Noise for 4-(Hydroxyamino)-3-methylbenzoic Acid

Welcome to the Technical Support Center. Analyzing 4-(hydroxyamino)-3-methylbenzoic acid presents unique chromatographic challenges. While the molecule's benzene ring provides adequate UV absorbance, its hydroxylamine (-NHOH) moiety is highly reactive. This guide bridges the gap between mechanical HPLC troubleshooting and the specific chemical vulnerabilities of your analyte, ensuring your analytical workflows remain robust, reproducible, and self-validating.

Part 1: Chemical Context & Diagnostic FAQs

Q1: Why does my baseline constantly drift upward or form broad ghost peaks during a gradient run? A: Upward baseline drift or ghost peaking is typically a chemical noise issue caused by either mobile phase absorbance imbalance or on-column analyte degradation. Hydroxylamines are potent reducing agents and are highly susceptible to oxidation[1]. If dissolved oxygen is present in the mobile phase, or if the solvent is aged, the -NHOH group oxidizes to a nitroso (-NO) derivative.

  • The Causality: The oxidized nitroso species possesses a different molar absorptivity and polarity than the parent compound. As the organic modifier increases during a gradient, these oxidized impurities elute as broad baseline humps. Furthermore, common mobile phase additives like trifluoroacetic acid (TFA) absorb UV light strongly; as TFA degrades over time, its shifting absorbance causes the baseline to rise across runs[2].

  • The Fix: Balance the UV absorbance of your aqueous and organic phases, and ensure solvents are freshly prepared and thoroughly degassed[2].

Q2: I am seeing random, high-frequency spikes (a "fuzzy" baseline). Is my molecule degrading? A: No. Random, spiky noise is almost exclusively a detector or electronic issue, not a chemical one.

  • The Causality: A failing UV lamp emits fewer photons. Because detector noise is inversely proportional to the amount of light falling on the photodiode array, a weak lamp drastically increases baseline noise[3]. Alternatively, if the mobile phase is poorly degassed, the pressure drop as the eluent enters the detector flow cell causes micro-bubbles to outgas. This "frothing" scatters the UV light, causing sharp, random spikes[3].

Q3: The baseline noise is perfectly rhythmic and periodic. How do I fix this? A: Periodic noise that resembles a sine wave is a mechanical issue directly linked to the HPLC pump strokes.

  • The Causality: If the in-line degasser fails or a check valve sticks, air enters the pump heads. Because air is compressible (unlike liquid), the pump experiences a pressure drop during the piston's intake stroke. This creates flow rate fluctuations that the UV detector registers as rhythmic baseline noise[4].

  • The Fix: Overlay the pump pressure trace with the UV baseline. If the baseline fluctuations perfectly match the pressure ripples, the issue is mechanical[4]. Purge the pump to clear trapped air or replace worn piston seals.

Q4: How can I prevent the metal-catalyzed oxidation of 4-(hydroxyamino)-3-methylbenzoic acid in my system? A: Stainless steel components (frits, tubing, pump heads) naturally leach trace transition metals (e.g., Fe³⁺, Cu²⁺) into the mobile phase. The hydroxylamine group readily chelates these metals, which rapidly catalyzes its oxidation, leading to severe baseline wandering and loss of analyte signal. To prevent this, the system must be chemically passivated (see Protocol 2 below), or a trace chelator (like EDTA) should be added to the aqueous mobile phase to sequester free metal ions.

Part 2: Quantitative Data Presentation

Use the following matrix to characterize your baseline noise and determine its impact on your Signal-to-Noise (S/N) ratio.

Noise CharacteristicPrimary OriginCausality / MechanismImpact on S/N Ratio
High-Frequency / Random Detector / OpticsFailing UV lamp; micro-bubbles outgassing in the flow cell scattering light[3].Severe: Sharp spikes mask low-level analyte peaks, preventing trace quantification.
Periodic / Rhythmic Pump / FluidicsPressure pulsations from faulty check valves, worn piston seals, or trapped air[4].Moderate to Severe: Creates a sine-wave baseline that distorts peak integration.
Wandering / Drift Chemical / MethodAnalyte oxidation on-column; mobile phase absorbance imbalance during gradient[2].Moderate: Causes broad humps and sloping baselines, complicating baseline resolution.
Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure scientific integrity, troubleshooting must rely on self-validating systems. Do not guess the source of the noise; isolate it using the following methodologies.

Protocol 1: The Zero-Dead-Volume (ZDV) Isolation Test

This protocol systematically eliminates variables to determine if noise is chemical, mechanical, or optical[5].

  • System Preparation: Stop the pump flow. Remove the analytical column containing the 4-(hydroxyamino)-3-methylbenzoic acid sample.

  • Bypass the Column: Connect the pump tubing directly to the detector inlet using a stainless steel or PEEK Zero-Dead-Volume (ZDV) union.

  • Baseline Monitoring (Flow On): Start the pump at your method's standard flow rate (e.g., 1.0 mL/min) using fresh, degassed mobile phase. Monitor the baseline for 15 minutes.

    • Validation Logic: If the noise disappears, the issue was column-related (e.g., strongly retained oxidized hydroxylamine eluting slowly).

  • Baseline Monitoring (Flow Off): If noise persists, turn the pump flow to 0 mL/min.

    • Validation Logic: If the noise continues without flow, the issue is strictly electronic or detector-related (e.g., failing UV lamp)[4]. If the noise stops immediately, the issue is pump-related (e.g., pressure pulsations).

Protocol 2: System Passivation & Mobile Phase Optimization

If Protocol 1 indicates chemical noise (oxidation of the hydroxylamine moiety), use this workflow to eliminate metal catalysts and dissolved oxygen.

  • Solvent Preparation: Prepare a fresh aqueous mobile phase. To prevent metal-catalyzed oxidation of the -NHOH group, add 10 µM EDTA to the aqueous buffer to act as a sacrificial chelator.

  • Degassing: Vacuum-filter the mobile phase through a 0.22 µm membrane and sonicate for 10 minutes to remove dissolved oxygen.

  • Passivation Flush: Bypass the column with a ZDV union. Flush the HPLC fluidic path with 20% Nitric Acid (HNO₃) at 1.0 mL/min for 30 minutes. This removes leached transition metals from the stainless steel lines.

  • Neutralization: Flush the system with LC-MS grade water for 60 minutes until the pH returns to neutral, followed by equilibration with your optimized mobile phase.

Part 4: Troubleshooting Decision Tree

Workflow Start Observe Baseline Noise Type Characterize Noise Frequency Start->Type Periodic Periodic / Synchronous Type->Periodic Sine-wave Random Random / High Frequency Type->Random Spiky Drift Wandering / Drift Type->Drift Sloping Pump Mechanical: Pump (Check Valves, Seals, Air) Periodic->Pump Detector Optical: Detector (Lamp Age, Flow Cell) Random->Detector Chemical Chemical: Analyte/Solvent (Oxidation, Metal Chelation) Drift->Chemical FixPump Purge System Replace Seals Pump->FixPump FixDet Flush Flow Cell Replace UV Lamp Detector->FixDet FixChem Passivate System Degas & Add Chelator Chemical->FixChem

Figure 1: Diagnostic decision tree for isolating and resolving HPLC baseline noise.

References
  • Agilent Technologies. Eliminating Baseline Problems.
  • Labcompare. Troubleshooting Common HPLC Issues.
  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines.
  • American Journal of Biomedical Science and Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4-(Hydroxyamino)-3-methylbenzoic Acid

Welcome to the Technical Support and Troubleshooting Center for 4-(hydroxyamino)-3-methylbenzoic acid . As an aryl hydroxylamine, this critical intermediate is notoriously sensitive to thermal stress, trace metal contami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for 4-(hydroxyamino)-3-methylbenzoic acid . As an aryl hydroxylamine, this critical intermediate is notoriously sensitive to thermal stress, trace metal contamination, and pH fluctuations.

This guide is engineered for researchers and process chemists. It moves beyond basic safety warnings to explain the causality of thermal degradation, providing self-validating protocols to ensure process safety, batch-to-batch consistency, and high-yield isolation.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why does 4-(hydroxyamino)-3-methylbenzoic acid degrade unpredictably even at moderate temperatures? A: The instability stems from the inherently weak N–O bond of the hydroxylamine moiety. Thermal decomposition of organic hydroxylamines is strictly autocatalytic[1]. Once initiated by thermal stress, the molecule undergoes homolytic cleavage to form radical intermediates (e.g., Ar-NH-O•). These radicals disproportionate into corresponding amines and nitroso compounds, a highly exothermic process that can liberate over 1300 J/g of heat[2]. Because the reaction generates its own heat, it creates a positive feedback loop (thermal runaway) that accelerates exponentially if heat removal is insufficient.

Q2: We use standard 316L stainless steel reactors. Why are we seeing sudden exothermic runaways during synthesis? A: Stainless steel leaches trace amounts of transition metals, particularly Iron (Fe²⁺/Fe³⁺), which act as potent single-electron transfer (SET) catalysts for hydroxylamine degradation[3]. Iron dramatically lowers the activation energy required for N–O bond cleavage. Experimental data shows that the presence of carbon steel or iron ions can reduce the thermal decomposition onset temperature of hydroxylamines from a baseline of ~135°C down to below 50°C, while simultaneously multiplying the self-heat rate by a factor of five.

Q3: How do pH and solvent choices impact the thermal stability of this intermediate? A: The stability of the hydroxylamine functional group is highly pH-dependent. Under strongly basic conditions (e.g., presence of KOH or NaOH), the deprotonation of the hydroxylamine accelerates disproportionation, lowering the onset temperature of decomposition by over 10°C and increasing the total heat released. Conversely, highly acidic conditions protonate the oxygen atom, turning it into a superior leaving group and accelerating degradation. Maintaining a strictly buffered, slightly acidic to neutral pH (pH 5.0–6.5) is critical for maximizing thermal stability.

Part 2: Quantitative Impact of Contaminants on Thermal Stability

To predict and control the behavior of 4-(hydroxyamino)-3-methylbenzoic acid, it is essential to understand how process deviations affect its thermal boundaries. The table below summarizes the kinetic shifts caused by common contaminants.

Contaminant / ConditionBaseline Onset Temp (°C)Modified Onset Temp (°C)Impact on Max Self-Heat RateRecommended Mitigation
Pure Compound (Ideal) ~135°CN/ABaseline (1x)Maintain process < 60°C
Trace Iron (Fe²⁺/Fe³⁺) ~135°C< 50°CIncreased by > 5xAdd 1% wt 2,2'-Bipyridine
Strong Base (e.g., KOH) ~135°C~112°C – 122°CIncreased by ~ 2xBuffer aqueous layers to pH 5–6
Strong Acid (e.g., HCl) ~135°C~125°CModerate IncreaseAvoid extreme low pH excursions

Data extrapolated from adiabatic calorimetry studies on hydroxylamine derivatives,[4].

Part 3: Visualizing the Degradation Pathway

Understanding the autocatalytic loop is the first step in troubleshooting. The diagram below illustrates how trace metals initiate the runaway cycle.

G A 4-(Hydroxyamino)- 3-methylbenzoic acid C Radical Intermediates (Ar-NH-O•) A->C Thermal Stress B Trace Metals (Fe²⁺/Fe³⁺) B->C SET Catalysis D Disproportionation Products C->D N-O Cleavage E Exothermic Heat (Autocatalysis) D->E Enthalpy Release E->A Positive Feedback

Autocatalytic degradation pathway of aryl hydroxylamines via metal catalysis.

Part 4: Troubleshooting Guides & Experimental Protocols

Issue 1: Batch-to-Batch Variation in Degradation Rates

Root Cause: Fluctuating trace metal contamination (Fe, Ni, Cr) from reactor walls or raw materials. Mechanistic Solution: Introduce a metal sequestrant. Chelating agents like 2,2'-bipyridine (Bipy) bind tightly to transition metals, sterically hindering their ability to participate in the catalytic SET cycle, thereby restoring the thermal onset temperature closer to the baseline[5].

Protocol A: Metal Sequestration and Passivation (Self-Validating)
  • Preparation: Prior to charging the hydroxylamine precursor, ensure the reactor is thoroughly flushed with chelating wash (0.1 M EDTA solution) to passivate the stainless steel walls.

  • Sequestrant Addition: During the reaction/crystallization phase of 4-(hydroxyamino)-3-methylbenzoic acid, dose the mixture with 1.0% by weight of 2,2'-bipyridine relative to the theoretical yield of the product.

  • pH Adjustment: Adjust the mixture to pH 5.5 using a mild buffer (e.g., sodium acetate/acetic acid) to prevent base-catalyzed disproportionation.

  • Self-Validation Step (Crucial):

    • The Test: Withdraw a 5 mL aliquot of the stabilized reaction mixture. Spike it with 10 ppm Fe³⁺ (using FeCl₃).

    • The Validation: Run a rapid Differential Scanning Calorimetry (DSC) scan from 20°C to 150°C. If the sequestration is successful, the onset of the exothermic peak will remain >130°C. If the onset drops below 80°C, the sequestrant capacity has been overwhelmed, dictating that an additional 0.5% wt of Bipy must be added to the main reactor before proceeding.

Issue 2: Exothermic Runaway During Solvent Stripping

Root Cause: Concentration of the product increases the collision frequency of reactive intermediates. Combined with the thermal stress of distillation, this triggers the autocatalytic explosion period[3].

Protocol B: Controlled Vacuum Distillation with Isothermal Validation
  • Temperature Limits: Never exceed a jacket temperature of 45°C. The internal batch temperature must be strictly maintained below 35°C.

  • Vacuum Parameters: Apply a high vacuum (< 50 mbar) to ensure efficient solvent removal at low temperatures.

  • Self-Validation Step (Isothermal Hold):

    • The Test: Once the batch volume is reduced by 50%, pause the distillation. Close the vacuum valve to isolate the reactor and hold the jacket temperature at 35°C for 15 minutes.

    • The Validation: Monitor the internal pressure. An autocatalytic runaway generates non-condensable gases (N₂, N₂O)[3]. If the pressure remains stable, the system is thermally secure, and distillation can resume. If the pressure rises by more than 0.1 bar during the 15-minute hold, abort the distillation immediately, dilute the mixture with cold solvent, and cool the reactor to 10°C.

Part 5: Troubleshooting Workflow Visualization

Follow this logic tree when thermal instability is detected in your process line.

Workflow Start Thermal Degradation Detected in Batch CheckMetal Analyze Trace Metals (ICP-MS) Start->CheckMetal HighMetal >5 ppm Fe/Ni CheckMetal->HighMetal LowMetal <5 ppm Fe/Ni CheckMetal->LowMetal AddSeq Dose 1% wt 2,2'-Bipyridine or EDTA HighMetal->AddSeq CheckPH Evaluate pH Profile LowMetal->CheckPH Validate Run DSC to Confirm Onset Temp >130°C AddSeq->Validate AdjustPH Buffer to pH 5.0-6.5 Avoid Strong Base CheckPH->AdjustPH AdjustPH->Validate

Troubleshooting workflow for mitigating thermal degradation during synthesis.

References

  • Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. International Journal of Scientific Development and Research (IJSDR).Link

  • A detailed kinetic model for the thermal decomposition of hydroxylamine. PubMed / Journal of Hazardous Materials.1

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ACS Publications.2

  • Thermal Decomposition Study of Hydroxylamine Nitrate During Storage and Handling. Texas A&M University.3

  • Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants. ResearchGate.4

  • Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate. MDPI.5

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 4-(hydroxyamino)-3-methylbenzoic acid

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubility of 4-(hydroxyamino)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals struggling with the formulation and aqueous solubility of 4-(hydroxyamino)-3-methylbenzoic acid .

Due to its hydrophobic methyl-substituted aromatic ring and the complex acid-base chemistry of its functional groups, this compound frequently exhibits poor solubility in standard physiological buffers[1]. Furthermore, the hydroxyamino moiety is highly reactive, requiring specialized handling to prevent degradation during solubilization[2].

Part 1: Physicochemical Profiling & Quantitative Solubility Data

To rationally design a solubilization strategy, we must first understand the thermodynamic barriers. The carboxylic acid group (pKa ~4.5) allows for salt formation at physiological pH, but the hydrophobic bulk of the molecule severely limits intrinsic aqueous solubility.

Table 1: Estimated Solubility Profile & Vehicle Selection

Solvent SystemEstimated Sol. (mg/mL)Solubilization MechanismRecommended Application
Deionized Water (pH 5.0) < 0.1Intrinsic (Neutral state)Baseline analytical reference
PBS Buffer (pH 7.4) ~ 0.5 - 1.0Ionization of Carboxylic AcidLow-concentration in vitro assays
PEG400 / Water (50:50) ~ 5.0 - 10.0Dielectric constant reductionIn vivo dosing vehicles
HP-β-CD (20% w/v in H₂O) ~ 15.0 - 20.0Host-Guest Inclusion ComplexHigh-concentration biological assays
100% DMSO / DMF > 30.0Disruption of crystal latticeStock solution preparation

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I dissolved the compound in 100% DMSO, but when I pipetted it into my PBS assay buffer, it immediately formed a cloudy suspension. Why? A: This is a classic "solvent crash-out." When a high-concentration DMSO stock is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This causes a sudden, localized drop in the solvent's dielectric constant, leading to rapid thermodynamic supersaturation and nucleation[3]. Solution: You must invert the addition order or strictly control the dilution rate (see Protocol A).

Q2: My aqueous solution of 4-(hydroxyamino)-3-methylbenzoic acid turned yellow/brown after sitting on the bench for 2 hours. Is it still viable? A: No. Discard the solution. The hydroxyamino group (-NHOH) is a strong reducing agent. In the presence of dissolved oxygen, ambient light, and trace transition metals in standard buffers, it rapidly auto-oxidizes into a nitroso (-NO) derivative[2]. Nitroso-aromatics are highly insoluble and visually present as a yellow or brown precipitate. Solution: Always prepare aqueous solutions fresh, protect them from light, and purge your buffers with an inert gas (Argon or Nitrogen) prior to use.

Pathway A 4-(hydroxyamino)- 3-methylbenzoic acid (Colorless/Clear) C 4-nitroso- 3-methylbenzoic acid (Yellow/Brown Precipitate) A->C Auto-oxidation B Dissolved O2 Light / Heat B->C D Inert Gas Purge (Argon/N2) D->A Prevents degradation

Oxidative degradation pathway of the hydroxyamino group.

Q3: We cannot use DMSO in our cell-based assays due to solvent toxicity. How can we achieve a 10 mM concentration in a purely aqueous system? A: You must utilize molecular encapsulation. We recommend forming an inclusion complex with[4]. The hydrophobic toluene-like moiety of the compound enters the lipophilic cavity of the cyclodextrin, displacing high-energy water molecules. The hydrophilic exterior of the cyclodextrin remains exposed to the buffer, thermodynamically favoring aqueous solubility without the use of organic solvents.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Controlled Co-Solvent Dilution (For < 1 mM Final Concentration)

Causality: This method leverages the high solubility of the compound in polar aprotic solvents[3], followed by mechanically dispersed dilution to prevent localized supersaturation.

  • Stock Preparation: Weigh the required mass of 4-(hydroxyamino)-3-methylbenzoic acid and dissolve it in 100% anhydrous DMSO to create a 50 mM stock solution. Vortex until completely clear.

  • Buffer Deoxygenation: Sparge your target aqueous buffer (e.g., PBS, pH 7.4) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dropwise Integration: Place the aqueous buffer on a magnetic stirrer at 600 RPM. Using a micropipette, add the DMSO stock solution dropwise directly into the vortex center of the buffer. Do not exceed a final DMSO concentration of 2% (v/v) to prevent assay toxicity.

  • Self-Validation Check: Measure the optical density (OD) of the final solution at 600 nm using a spectrophotometer. An OD600​>0.05 indicates sub-visible colloidal aggregation (crashing out). If this occurs, your final concentration has exceeded the thermodynamic limit of the solvent mixture.

Protocol B: HP-β-CD Inclusion Complexation (For > 1 mM Final Concentration)

Causality: Co-lyophilization forces the guest molecule into the host cavity as water is removed, locking the complex in a solid state that rapidly reconstitutes in biological buffers[4].

  • Molar Ratio Calculation: Calculate a 1:1 molar ratio of 4-(hydroxyamino)-3-methylbenzoic acid to HP-β-CD.

  • Co-Dissolution: Dissolve the HP-β-CD in deionized water. Separately, dissolve the compound in a minimal volume of ethanol.

  • Complexation: Slowly add the ethanol solution to the aqueous HP-β-CD solution under continuous stirring. Stir the mixture in the dark at room temperature for 24 hours to allow thermodynamic equilibrium of the host-guest complex.

  • Solvent Removal: Flash-freeze the solution using liquid nitrogen, then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.

  • Self-Validation Check: Analyze the lyophilized powder via UV-Vis spectroscopy. A bathochromic shift (red shift) in the aromatic absorbance peak compared to the free compound confirms successful inclusion of the guest molecule into the cyclodextrin cavity.

  • Reconstitution: Reconstitute the complex powder directly into your assay buffer immediately before use.

Workflow A Solid 4-(hydroxyamino)- 3-methylbenzoic acid B Target Conc. > 1 mM? A->B C Co-solvent Method (Dissolve in 100% DMSO) B->C No (Low Conc.) D HP-β-CD Complexation (1:1 Molar Ratio in H2O) B->D Yes (High Conc.) E Dropwise dilution into PBS (pH 7.4) with stirring C->E F Lyophilization to form solid inclusion complex D->F G Purge with Argon/N2 (Prevent Oxidation) E->G F->G H Ready for Biological Assay G->H

Decision matrix and workflow for solubility enhancement.

Part 4: References

  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures Source: MDPI (Applied Sciences) URL:[Link]

  • Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes Source: PubMed Central (NIH) URL:[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: PubMed Central (NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: 4-(hydroxyamino)-3-methylbenzoic acid vs. 4-amino-3-methylbenzoic acid

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary In drug development and occupational toxicology, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary

In drug development and occupational toxicology, the presence of an aromatic amine (aniline) pharmacophore frequently triggers structural alerts for genotoxicity and hepatotoxicity. This guide provides an objective, data-driven comparison between 4-amino-3-methylbenzoic acid (the parent amine) and its phase I metabolite, 4-(hydroxyamino)-3-methylbenzoic acid (the N-hydroxylated derivative).

While 4-amino-3-methylbenzoic acid is a widely recognized downstream metabolite of industrial xylidines and the formamidine pesticide amitraz[1], it is primarily a pro-toxicant. Its direct toxicity is relatively low[2]. However, upon cytochrome P450-mediated metabolic activation, it is converted into 4-(hydroxyamino)-3-methylbenzoic acid—a proximate toxicant that exhibits profound, direct-acting genotoxicity. Understanding the mechanistic divergence between these two states is critical for accurately assessing the safety profiles of aminobenzoic acid derivatives.

Mechanistic Causality of Toxicity

The stark contrast in toxicity between these two compounds is a textbook example of metabolic toxification (bioactivation) . Aromatic amines are not inherently reactive toward cellular macromolecules; their toxicity is gated by enzymatic oxidation[3].

  • The Parent Amine (Pro-toxicant): 4-amino-3-methylbenzoic acid requires metabolic activation to exert genotoxic effects. In biological systems, it is oxidized by hepatic cytochrome P450 enzymes (predominantly CYP1A2) to form the N-hydroxy metabolite[3].

  • The N-Hydroxy Derivative (Proximate Toxicant): 4-(hydroxyamino)-3-methylbenzoic acid bypasses the rate-limiting CYP450 oxidation step.

  • The Ultimate Toxicant (Nitrenium Ion): The N-hydroxy group often undergoes Phase II esterification (e.g., O-acetylation via NATs or O-sulfation via SULTs). The resulting ester is highly unstable. The spontaneous departure of the ester leaving group generates a highly electrophilic arylnitrenium ion . This electron-deficient species rapidly attacks nucleophilic centers on DNA (typically the C8 position of guanine), forming bulky covalent DNA adducts that cause frameshift mutations and base-pair substitutions.

G A 4-amino-3-methylbenzoic acid (Parent Amine) B 4-(hydroxyamino)- 3-methylbenzoic acid (N-hydroxy Metabolite) A->B CYP1A2 (N-hydroxylation) C O-Esterified Intermediate B->C Phase II (NATs/SULTs) D Nitrenium Ion (Electrophile) C->D Spontaneous Cleavage E DNA Adducts (Genotoxicity) D->E Covalent Binding

Metabolic activation pathway of 4-amino-3-methylbenzoic acid to genotoxic DNA adducts.

Comparative Toxicity Profiles

The following table summarizes the quantitative and qualitative toxicity metrics for both compounds, highlighting how the N-hydroxylation state shifts the molecule from an indirect hazard to a direct-acting mutagen.

Parameter4-amino-3-methylbenzoic acid4-(hydroxyamino)-3-methylbenzoic acid
Ames Test (Without S9) Negative (Requires activation)Positive (Direct-acting mutagen)
Ames Test (With S9) Positive[1]Positive
Electrophilicity Low (Stable amine)High (Spontaneous nitrenium formation)
Primary Hazard Class Skin/Eye Irritant, Pro-genotoxicant[2]Direct Cytotoxicant, Mutagen
Metabolic Requirement High (CYP1A2 dependent)[3]None (Bypasses Phase I activation)

Self-Validating Experimental Protocols

To accurately differentiate the toxicity profiles of these two compounds in a laboratory setting, researchers must employ assays that isolate the metabolic activation variable. Below are two field-proven methodologies.

Protocol 1: Modified Ames Fluctuation Test (S9 Dependency Profiling)

Rationale: This protocol determines whether a compound is a direct-acting electrophile (like the N-hydroxy derivative) or requires bioactivation (like the parent amine).

  • Strain Selection: Prepare cultures of Salmonella typhimurium strains TA98 (detects frameshift mutations caused by bulky adducts) and TA100 (detects base-pair substitutions).

  • Metabolic Competence Setup: Prepare two parallel test conditions:

    • Condition A (-S9): Standard minimal media.

    • Condition B (+S9): Media supplemented with 10% rat liver S9 fraction (Aroclor 1254-induced) and an NADPH-regenerating system to provide CYP450 activity.

  • Compound Incubation: Dose both strains with serial dilutions (e.g., 10 µM to 1000 µM) of 4-amino-3-methylbenzoic acid and 4-(hydroxyamino)-3-methylbenzoic acid.

  • Scoring: Incubate at 37°C for 48-72 hours and count revertant colonies.

  • Validation Checkpoint: The assay is only valid if the indirect positive control (2-aminoanthracene) shows mutagenicity only in Condition B (+S9), and the direct positive control (4-nitroquinoline-1-oxide) shows mutagenicity in Condition A (-S9).

Protocol 2: LC-MS/MS DNA Adductomics

Rationale: Mutagenicity assays provide phenotypic data; LC-MS/MS provides definitive molecular proof of causality by quantifying the specific covalent bonds formed between the nitrenium ion and DNA bases.

  • In Vitro Exposure: Incubate human hepatocytes (e.g., HepaRG cells) with the test compounds for 24 hours.

  • DNA Isolation: Extract genomic DNA using a column-based silica-membrane kit, ensuring the addition of RNase A to eliminate RNA contamination.

  • Enzymatic Hydrolysis: Digest the purified DNA into single nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.

  • Internal Standardization (Validation Checkpoint): Spike the digested sample with a heavy-isotope labeled internal standard (e.g., 15N5​ -dG) to correct for matrix suppression and ionization inefficiencies during mass spectrometry.

  • LC-MS/MS Analysis: Analyze the hydrolysate using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, targeting the specific mass transitions for dG-C8-aminobenzoic acid adducts.

Workflow Step1 1. Compound Incubation (Test compounds + TA98/TA100 +/- S9) Step2 2. DNA Extraction (Isolate genomic DNA) Step1->Step2 Step3 3. Enzymatic Digestion (Hydrolyze to single nucleosides) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify dG/dA adducts via MRM) Step3->Step4 Step5 5. Data Interpretation (Correlate adducts with mutagenicity) Step4->Step5

Step-by-step workflow for assessing genotoxicity via DNA adduct quantification.

Strategic Recommendations for Drug Developers

When optimizing lead compounds containing an aminobenzoic acid moiety, the primary objective must be mitigating the risk of N-hydroxylation.

  • Steric Hindrance: Introducing bulky substituents ortho to the amine group can restrict the active site access of CYP1A2, thereby suppressing the formation of the toxic 4-(hydroxyamino) metabolite.

  • Electron Withdrawal: Adding electron-withdrawing groups to the aromatic ring decreases the electron density on the amine nitrogen, making it less susceptible to oxidation and reducing the stability of any transient nitrenium ions that do form.

By understanding that 4-amino-3-methylbenzoic acid is merely the precursor to the true toxicant—4-(hydroxyamino)-3-methylbenzoic acid —researchers can rationally design safer chemical entities that avoid this specific bioactivation liability.

References

  • Xylidines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). Available at:[Link]

  • Predicting the Genotoxicity of Secondary and Aromatic Amines Using Data Subsetting To Generate a Model Ensemble. Journal of Chemical Information and Computer Sciences, ACS Publications. Available at:[Link]

  • AMITRAZ RISK CHARACTERIZATION DOCUMENT. California Department of Pesticide Regulation (CA DPR). Available at:[Link]

  • 4-Amino-3-methylbenzoic acid | C8H9NO2 | CID 75598. PubChem, National Institutes of Health (NIH). Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 4-(hydroxyamino)-3-methylbenzoic acid in Enzyme Immunoassays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 4-(hydroxyamino)-3-methylbenzoic acid in the context of enzyme immunoassay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-reactivity of 4-(hydroxyamino)-3-methylbenzoic acid in the context of enzyme immunoassays (EIAs). While specific antibodies and established immunoassays for this compound are not widely documented, this guide offers a robust, experience-driven approach to developing a suitable assay and rigorously testing its specificity against structurally related molecules.

Introduction: The Imperative of Specificity in Immunoassays

4-(Hydroxyamino)-3-methylbenzoic acid is an aromatic compound with potential relevance in pharmaceutical and metabolic studies. The ability to accurately quantify such small molecules is paramount. Enzyme immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for this purpose due to their high sensitivity and throughput.[1][2]

However, the Achilles' heel of any immunoassay is the potential for cross-reactivity, where the antibody binds to molecules other than the target analyte.[3] This can lead to inaccurate quantification and false-positive results. Therefore, a thorough evaluation of an antibody's cross-reactivity profile is a non-negotiable aspect of assay validation. This guide will walk you through the theoretical and practical steps to assess the cross-reactivity of 4-(hydroxyamino)-3-methylbenzoic acid.

Foundational Step: Haptenization and Antibody Generation

To develop an immunoassay for a small molecule like 4-(hydroxyamino)-3-methylbenzoic acid, which is not immunogenic on its own, it must first be rendered immunogenic by conjugating it to a larger carrier protein.[4] This process is known as haptenization.

Hapten Design and Carrier Protein Conjugation

The carboxylic acid group on 4-(hydroxyamino)-3-methylbenzoic acid provides a convenient handle for conjugation to a carrier protein such as Bovine Serum Albumin (BSA) for screening assays or Keyhole Limpet Hemocyanin (KLH) for immunization.[4] The active ester method is a common and effective approach for this conjugation.[5] The resulting hapten-carrier conjugate can then be used to immunize host animals to generate polyclonal or monoclonal antibodies.

The Competitive ELISA: A Framework for Quantification and Cross-Reactivity Assessment

The competitive ELISA is the most suitable format for quantifying small molecules.[1] In this assay, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte (or an analyte-protein conjugate coated on the microplate) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Principle of Competitive ELISA

The fundamental principle of the competitive ELISA for a small molecule like 4-(hydroxyamino)-3-methylbenzoic acid is illustrated in the diagram below.

Competitive ELISA Principle Coated_Antigen Coated Antigen (e.g., Target-BSA conjugate) Antibody Specific Antibody Coated_Antigen->Antibody Binding Enzyme_Conjugate Enzyme-Conjugated Secondary Antibody Antibody->Enzyme_Conjugate Binding Free_Antigen Free Antigen in Sample (4-(hydroxyamino)-3-methylbenzoic acid) Free_Antigen->Antibody Competition for binding sites Substrate Substrate Enzyme_Conjugate->Substrate Enzymatic Reaction Color_Development Color Development Substrate->Color_Development Signal Generation

Caption: Principle of Indirect Competitive ELISA.

Identifying Potential Cross-Reactants

A critical step in assessing cross-reactivity is to identify and test structurally similar compounds. For 4-(hydroxyamino)-3-methylbenzoic acid, logical candidates for cross-reactivity testing would include its potential precursors, metabolites, and structural analogs.

Table 1: Potential Cross-Reactants for 4-(hydroxyamino)-3-methylbenzoic acid Immunoassay

Compound NameStructureRationale for Testing
4-(Hydroxyamino)-3-methylbenzoic acid 4-(Hydroxyamino)-3-methylbenzoic acidTarget Analyte
3-Methylbenzoic acid3-Methylbenzoic acidPrecursor/related compound lacking the hydroxyamino group.
4-Amino-3-methylbenzoic acid4-Amino-3-methylbenzoic acidStructurally very similar, differing by the oxidation state of the nitrogen group.[6]
4-Hydroxy-3-methylbenzoic acid4-Hydroxy-3-methylbenzoic acidShares the hydroxyl and methyl substitutions on the benzoic acid backbone.[7]
Benzoic acidBenzoic acidThe core structural backbone.[8]
4-Amino-3-hydroxybenzoic acid4-Amino-3-hydroxybenzoic acidIsomeric variant with potential for cross-reactivity.[9]

Experimental Protocol for Cross-Reactivity Assessment

The following protocol outlines a standard indirect competitive ELISA for determining the cross-reactivity of an antibody against 4-(hydroxyamino)-3-methylbenzoic acid.

Cross_Reactivity_Workflow Start Start: Prepare Reagents Coat_Plate 1. Coat Microplate with Target-Protein Conjugate Start->Coat_Plate Wash_1 Wash Coat_Plate->Wash_1 Block 2. Block Non-specific Sites Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Standards_Ab 3. Add Standards/Cross-Reactants and Primary Antibody Wash_2->Add_Standards_Ab Incubate_1 Incubate (Competition) Add_Standards_Ab->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Secondary_Ab 4. Add Enzyme-Conjugated Secondary Antibody Wash_3->Add_Secondary_Ab Incubate_2 Incubate Add_Secondary_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Substrate 5. Add Substrate Wash_4->Add_Substrate Incubate_3 Incubate (Color Development) Add_Substrate->Incubate_3 Stop_Reaction 6. Stop Reaction Incubate_3->Stop_Reaction Read_Plate 7. Read Absorbance Stop_Reaction->Read_Plate Analyze_Data 8. Analyze Data and Calculate Cross-Reactivity Read_Plate->Analyze_Data

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Reagents and Materials
  • High-binding 96-well microplates

  • Coating antigen: 4-(hydroxyamino)-3-methylbenzoic acid conjugated to a protein (e.g., BSA)

  • Primary antibody specific for 4-(hydroxyamino)-3-methylbenzoic acid

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Standards of 4-(hydroxyamino)-3-methylbenzoic acid

  • Potential cross-reactants (as listed in Table 1)

  • Microplate reader

Assay Procedure
  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the 4-(hydroxyamino)-3-methylbenzoic acid standard and each potential cross-reactant.

    • Add 50 µL of the standard or cross-reactant solution to the appropriate wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis and Interpretation

Calculation of Cross-Reactivity
  • Plot the absorbance values against the logarithm of the concentration for the standard and each cross-reactant.

  • Determine the concentration of the standard and each cross-reactant that causes 50% inhibition of the maximum signal (IC50).[10]

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 4-(hydroxyamino)-3-methylbenzoic acid / IC50 of Cross-Reactant) x 100

Hypothetical Comparative Data

The following table presents hypothetical data to illustrate the expected outcomes of a cross-reactivity study.

Table 2: Hypothetical Cross-Reactivity Data

CompoundIC50 (ng/mL)Cross-Reactivity (%)
4-(hydroxyamino)-3-methylbenzoic acid 10 100
4-Amino-3-methylbenzoic acid5020
3-Methylbenzoic acid10001
4-Hydroxy-3-methylbenzoic acid8001.25
Benzoic acid>10,000<0.1
4-Amino-3-hydroxybenzoic acid25000.4
Interpretation of Results

The hypothetical data in Table 2 suggests that the antibody has high specificity for 4-(hydroxyamino)-3-methylbenzoic acid. The highest cross-reactivity is observed with 4-amino-3-methylbenzoic acid, which is structurally the most similar compound tested. The other compounds show significantly lower to negligible cross-reactivity, indicating that the antibody primarily recognizes the unique hydroxyamino group in the context of the 3-methylbenzoic acid backbone. This level of specificity would render the assay suitable for the selective quantification of 4-(hydroxyamino)-3-methylbenzoic acid in the presence of these related compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for assessing the cross-reactivity of 4-(hydroxyamino)-3-methylbenzoic acid in an enzyme immunoassay. By following the principles of hapten design, employing a competitive ELISA format, and systematically testing against structurally related compounds, researchers can develop a highly specific and reliable assay. The rigorous validation of cross-reactivity is fundamental to ensuring the accuracy and trustworthiness of any immunoassay data.

References

  • An improved method for the production of antibodies to lipophilic carboxylic hapten using small amount of hapten-carrier conjugate. PubMed. Available at: [Link]

  • Generic Hapten Synthesis, Broad-Specificity Monoclonal Antibodies Preparation, and Ultrasensitive ELISA for Five Antibacterial Synergists in Chicken and Milk. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Benzoic Acid ELISA Kit. Ringbio. Available at: [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]

  • Modulating Linker Composition of Haptens Resulted in Improved Immunoassay for Histamine. MDPI. Available at: [Link]

  • Synthesis and Identification of Benzoic Acid Artificial Antigen. ResearchGate. Available at: [Link]

  • Enzyme multiplied immunoassay technique. Wikipedia. Available at: [Link]

  • Synthesis of Haptens and Derivation of Monoclonal Antibodies for Immunoassay of the Phenylurea Herbicide Diuron. Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Drug Immunoassays. Creative Diagnostics. Available at: [Link]

  • Enzyme immunoassay method for comprehensive drug screening in micro-samples of urine. National Library of Medicine. Available at: [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA Kits. Available at: [Link]

  • Competitive ELISA. Creative Diagnostics. Available at: [Link]

  • Development of a monoclonal antibody-based lateral flow immunoassay for the detection of benzoic acid in liquid food. Analytical Methods (RSC Publishing). Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Synthetic antibodies from a four-amino-acid code: A dominant role for tyrosine in antigen recognition. PMC. Available at: [Link]

  • Development of chemiluminescence enzyme immunoassay (CLEIA) for the determination of chlorogenic acid in pharmaceutical products. Analytical Methods (RSC Publishing). Available at: [Link]

  • A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers. Available at: [Link]

  • Development of a Monoclonal Antibody-Based Indirect Competitive Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Gallic Acid. PMC. Available at: [Link]

  • Enzyme-immunoassay. National Open Access Monitor, Ireland. Available at: [Link]

  • A 4-hydroxybenzoate 3-hydroxylase mutant enables 4-amino-3-hydroxybenzoic acid production from glucose in Corynebacterium glutamicum. PMC. Available at: [Link]

  • The Role of 3-Amino-4-methylbenzoic Acid in Pharmaceutical Development and Research. NINGBO INNO PHARMCHEM CO., LTD. Available at: [Link]

  • 4-Amino-3-hydroxybenzoic acid. the NIST WebBook. Available at: [Link]

  • 4-Hydroxy-3-methylbenzoic acid. PubChem - NIH. Available at: [Link]

  • Benzoic acid, 4-amino-3-hydroxy-, methyl ester. the NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 4-(Hydroxyamino)-3-methylbenzoic Acid

As a Senior Application Scientist, I frequently observe laboratories mishandling N-arylhydroxylamines by treating them as standard organic waste. This is a critical operational error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories mishandling N-arylhydroxylamines by treating them as standard organic waste. This is a critical operational error. 4-(Hydroxyamino)-3-methylbenzoic acid is a highly reactive intermediate, and its disposal requires a stringent, chemistry-aware approach.

This guide provides a self-validating, step-by-step operational plan to ensure the safe handling, deactivation, and disposal of this compound, protecting both your personnel and your facility.

Hazard Causality & Mechanistic Toxicology

To handle a chemical safely, you must first understand the exact mechanisms of its instability and toxicity. Do not simply follow rules; understand the why behind them.

  • Mechanistic Toxicity (Methemoglobinemia): N-arylhydroxylamines are potent hematotoxins. In vivo, they undergo co-oxidation with oxyhemoglobin. This reaction oxidizes the Fe(II) in hemoglobin to Fe(III), creating methemoglobin, which cannot bind oxygen. This leads to rapid tissue hypoxia [1].

  • Chemical Instability (Auto-Oxidation): The hydroxylamine moiety (-NHOH) is thermodynamically driven to oxidize into a nitrosoarene (-NO) derivative. This auto-oxidation is highly exothermic. If concentrated waste is sealed in a standard glass bottle, the generation of nitroso compounds and subsequent condensation into azoxy dimers can rapidly pressurize and shatter the container[2].

Quantitative Data & Waste Profiling

Before initiating any disposal protocol, profile the waste stream according to the parameters below.

ParameterOperational Guideline & Thresholds
Chemical Class N-Arylhydroxylamine / Benzoic Acid Derivative
Primary Hazards Methemoglobinemia inducer, Auto-oxidative, Aquatic toxicity
Waste Designation Toxic Organic Waste (Non-Halogenated)
Incompatible Streams Oxidizers (Nitric acid, Peroxides), Strong Acids, Transition Metals
Storage Requirements 2–8 °C, Argon/Nitrogen purged headspace, Vented caps
Recommended Quenching Reduction to 4-amino-3-methylbenzoic acid via Na₂S₂O₄

Mandatory Disposal Workflows & Protocols

Every protocol below is designed as a self-validating system . You must not proceed to the next step until the validation check confirms the success of the current step.

Protocol A: In-Flask Quenching (For Concentrated Mother Liquors)

Field-Proven Insight: Never transfer concentrated N-arylhydroxylamine solutions directly to a bulk waste carboy. Always quench (reduce) the reactive -NHOH group to a stable amine (-NH₂) prior to bulk disposal.

  • Dilution: Transfer the concentrated 4-(hydroxyamino)-3-methylbenzoic acid solution into a large Erlenmeyer flask. Dilute to a maximum concentration of 0.1 M using ethanol or water.

  • Reduction: Under vigorous stirring at room temperature, slowly add a 20% molar excess of aqueous Sodium Dithionite (Na₂S₂O₄).

  • Self-Validation (Reaction Monitoring): Do not assume the quench is complete. Pull a 10 µL aliquot and run a Thin Layer Chromatography (TLC) plate (e.g., 70:30 Hexanes/EtOAc). Validation Check: You may only proceed to Step 4 when the UV-active spot corresponding to the hydroxylamine has completely disappeared, replaced by the more polar amine spot.

  • Neutralization: The reduction process alters the pH. Slowly add 1M NaOH or 1M HCl to neutralize the solution.

  • Self-Validation (pH Check): Submerge a calibrated pH probe into the flask. Validation Check: The solution must read strictly between pH 6.5 and 7.5 before transfer.

  • Final Disposal: Transfer the stabilized, neutralized solution to the standard non-halogenated aqueous/organic waste carboy.

Protocol B: Direct Waste Collection (For Dilute/Trace Solutions)

Use this protocol only for dilute washings (<0.01 M) or contaminated solvents where quenching is logistically impractical.

  • Stream Verification: Check the EHS log for the target waste carboy.

  • Self-Validation (Compatibility): Validation Check: Visually inspect the log and the liquid. If the carboy contains any trace of nitric acid, peroxides, or heavy metal catalysts, DO NOT USE IT. Segregate into a dedicated, virgin container.

  • Transfer & Inerting: Funnel the dilute waste into an amber glass bottle. Insert an Argon line and gently purge the headspace for 60 seconds to displace all oxygen, preventing auto-oxidation.

  • Self-Validation (Venting): Cap the bottle using a specialized pressure-relief vented cap. Validation Check: Manually depress the vent valve with a gloved finger to ensure the spring mechanism is free-moving and functional.

  • Storage: Store in a flammables cabinet at 2–8 °C until EHS pickup for licensed high-temperature incineration [3].

Visualization of Disposal Logic

Below is the logical workflow for processing this specific chemical waste.

DisposalWorkflow Start Waste Generation: 4-(Hydroxyamino)-3-methylbenzoic acid Assess Assess Waste Stream Start->Assess Solid Solid Waste (Powders, PPE, Filters) Assess->Solid Liquid Liquid Waste (Reaction Solutions) Assess->Liquid PackSolid Double-Bag in HDPE Solid->PackSolid Quench In-Flask Quenching (Reduction to Amine via Na2S2O4) Liquid->Quench High Concentration PackLiquid Vented Amber Glass (Argon Purged) Liquid->PackLiquid Dilute Solutions Validate Self-Validation: TLC / LC-MS Confirmation Quench->Validate Validate->PackLiquid Quench Complete Label EHS Labeling: Target Organ Toxicity / Reactive PackSolid->Label PackLiquid->Label Incinerate Licensed High-Temp Incineration Label->Incinerate

Workflow for the safe segregation, quenching, and disposal of N-arylhydroxylamine chemical waste.

Spill Response & Emergency Logistics

In the event of an accidental release, standard absorbent pads are insufficient due to the chemical's reactivity.

  • Evacuate and Isolate: Immediately clear the area. Ensure all personnel are wearing heavy-duty nitrile gloves, splash goggles, and a lab coat.

  • Solid Spills (Powder): Do not sweep, as this generates inhalable toxic dust. Gently cover the powder with damp paper towels (moistened with water or ethanol) to suppress dust. Carefully scoop the wet mass into a wide-mouth HDPE container.

  • Liquid Spills: Cover the spill with a chemically inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Never use sawdust or paper towels for concentrated liquid spills , as the auto-oxidation of the hydroxylamine can generate enough heat to ignite combustible absorbents.

  • Decontamination: Wash the spill surface with a mild 5% ascorbic acid solution (a safe, mild reducing agent) followed by soap and water to ensure all residual hydroxylamine is deactivated.

References

  • Mechanistic Study on Aniline-Induced Erythrocyte Toxicity Toxicological Sciences[Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Molecules / National Library of Medicine (PMC)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council / National Academies Press[Link]

© Copyright 2026 BenchChem. All Rights Reserved.